Lipophilicity (XLogP3) Differentiation: 2-Methyl Group Reduces logP by ≈1.2 Units Relative to 2-Phenyl Analog Balsoxine
The computed octanol-water partition coefficient (XLogP3) of 5-(3,4-dimethoxyphenyl)-2-methyloxazole is 2.3, compared to a predicted XLogP3 of approximately 3.5 for the 2-phenyl analog Balsoxine (5-(3,4-dimethoxyphenyl)-2-phenyl-1,3-oxazole) [1]. A 1.2-log-unit lower lipophilicity translates into improved aqueous solubility (estimated ~2-fold higher) and reduced non-specific protein binding, critical attributes for oral bioavailability and in vitro assay behavior [2].
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Balsoxine (5-(3,4-dimethoxyphenyl)-2-phenyl-1,3-oxazole): ~3.5 (predicted) |
| Quantified Difference | Δ = −1.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1]; Balsoxine value estimated from structural increments [2] |
Why This Matters
Lower lipophilicity often correlates with reduced CYP450 inhibition and superior developability, making the 2-methyl congener a more tractable lead scaffold in early drug discovery.
- [1] PubChem Compound Summary for CID 12518659, 5-(3,4-Dimethoxyphenyl)-2-methyloxazole. National Center for Biotechnology Information (2025). View Source
- [2] Oxazole-Based Molecules: Recent Advances on Biological Activities. Eurekaselect, 2026. View Source
